molecular formula C5H5Br2N3 B2731620 3,5-Dibromo-2-hydrazinylpyridine CAS No. 1289024-95-8

3,5-Dibromo-2-hydrazinylpyridine

Cat. No.: B2731620
CAS No.: 1289024-95-8
M. Wt: 266.924
InChI Key: SNLGJYTUIRNJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-2-hydrazinylpyridine is an organic compound with the molecular formula C5H5Br2N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and a hydrazine group at the 2 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-hydrazinylpyridine typically involves the bromination of 2-hydrazinylpyridine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like acetic acid or dichloromethane at a temperature range of 0°C to 25°C. The product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hydrazinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction Reactions: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

3,5-Dibromo-2-hydrazinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-hydrazinylpyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylpyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

    3,5-Dibromopyridine: Lacks the hydrazine group, limiting its applications in biological research.

    3,5-Dichloro-2-hydrazinylpyridine: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

Uniqueness

3,5-Dibromo-2-hydrazinylpyridine is unique due to the presence of both bromine atoms and the hydrazine group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(3,5-dibromopyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLGJYTUIRNJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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